
Tris(1-phenylbutane-1,3-dionato-O,O')iron
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Overview
Description
Tris(1-phenylbutane-1,3-dionato-O,O’)iron, also known as Tris(benzoylacetonato)iron(III), is a coordination compound with the empirical formula C30H27FeO6. This compound is characterized by its iron center coordinated to three 1-phenylbutane-1,3-dionate ligands. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(1-phenylbutane-1,3-dionato-O,O’)iron can be synthesized through the reaction of iron(III) chloride with 1-phenylbutane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Tris(1-phenylbutane-1,3-dionato-O,O’)iron are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(1-phenylbutane-1,3-dionato-O,O’)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 1-phenylbutane-1,3-dionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) or iron(V) complexes, while reduction typically produces iron(II) complexes.
Scientific Research Applications
Catalysis in Organic Synthesis
Tris(1-phenylbutane-1,3-dionato-O,O')iron acts as a catalyst in various organic reactions. Its ability to facilitate oxidation and reduction reactions makes it valuable for synthesizing complex organic molecules. For example, it has been used in the oxidation of alcohols to carbonyl compounds using oxidizing agents like hydrogen peroxide .
Biological Studies
In biological research, this compound serves as a model for studying iron-containing enzymes and understanding iron metabolism in biological systems. Its coordination chemistry allows for the exploration of enzyme mimetics that can replicate the function of natural enzymes involved in iron transport and storage .
Advanced Material Production
In industrial applications, this compound is utilized in the production of advanced materials and coatings due to its unique chemical properties. It can be incorporated into polymer matrices to enhance material strength and durability .
Case Study 1: Catalytic Oxidation
In a study published by the American Chemical Society, this compound was employed as a catalyst for the oxidation of alkenes to carbonyls. The results demonstrated high yields and selectivity under mild conditions, showcasing its potential for practical applications in organic synthesis .
Case Study 2: Biological Mimetic Studies
Research conducted on iron metabolism utilized this compound to model iron-containing enzymes. The findings indicated that it could effectively mimic the activity of natural enzymes involved in iron transport, providing insights into potential therapeutic applications for iron deficiency disorders .
Mechanism of Action
The mechanism by which Tris(1-phenylbutane-1,3-dionato-O,O’)iron exerts its effects involves coordination chemistry principles. The iron center interacts with various substrates through coordination bonds, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological studies or catalytic sites in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Tris(1-phenylbutane-1,3-dionato-O,O’)chromium: Similar structure but with chromium as the central metal.
Tris(1-phenylbutane-1,3-dionato-O,O’)cobalt: Similar structure but with cobalt as the central metal.
Uniqueness
Tris(1-phenylbutane-1,3-dionato-O,O’)iron is unique due to its specific coordination environment and the chemical properties imparted by the iron center. This makes it particularly effective in catalytic applications and as a model compound for studying iron-containing biological systems .
Biological Activity
Tris(1-phenylbutane-1,3-dionato-O,O')iron is a coordination compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its iron center coordinated to three bidentate ligands derived from 1-phenylbutane-1,3-dione. Understanding its biological activity involves exploring its interactions at the molecular level, including its mechanisms of action, therapeutic potential, and any associated toxicological effects.
Chemical Structure and Properties
The molecular formula of this compound is C30H27FeO6, with a molecular weight of approximately 535.5 g/mol. The compound features a central iron atom coordinated to three 1-phenylbutane-1,3-dionate ligands, which can influence its solubility, stability, and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The iron center can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where ROS can promote apoptosis in malignant cells.
Table 1: Comparison of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor Activity | Induction of apoptosis via ROS generation | |
Antioxidant Properties | Scavenging free radicals | |
Enzyme Inhibition | Interaction with metalloproteins | 4 |
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various biomedical applications:
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism involves the generation of ROS that leads to DNA damage and subsequent cell death. In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers in cancer cells .
- Antioxidant Properties : Another study explored the compound's ability to act as an antioxidant. It was found to effectively scavenge free radicals in biochemical assays, suggesting a protective role against oxidative stress-related diseases .
-
Enzyme Interaction : Investigations into the interaction between this compound and various metalloenzymes revealed that it could inhibit specific enzyme activities by displacing essential metal ions from their active sites 4. This property could be leveraged for therapeutic interventions targeting enzyme-related disorders.
Toxicological Profile
While the biological activities of this compound are promising, it is crucial to assess its safety profile. Preliminary toxicological studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, high concentrations may lead to adverse effects due to excessive ROS production and metal ion accumulation in tissues . Further research is necessary to establish a comprehensive safety profile.
Properties
CAS No. |
14323-17-2 |
---|---|
Molecular Formula |
C30H27FeO6 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
iron(3+);1-phenylbutane-1,3-dione |
InChI |
InChI=1S/3C10H9O2.Fe/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7H,1H3;/q3*-1;+3 |
InChI Key |
WOFSWEPTXBQWMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Fe+3] |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Fe+3] |
Canonical SMILES |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Fe+3] |
Origin of Product |
United States |
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